Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYWSAZEIQRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like phosphorus oxychloride to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol or aldehyde derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols, aldehydes, and other reduced derivatives.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Table 1: Halogen-Substituted Derivatives
Key Insight : Halogen substitution (Cl vs. Br) alters electronic properties and steric bulk, impacting binding affinity in enzyme inhibition. Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
Table 2: Ester Group Modifications
Key Insight : Methyl esters exhibit higher reactivity in hydrolysis reactions compared to ethyl esters, enabling faster conversion to active carboxylic acid derivatives .
Ring System Analogues
Table 3: Imidazo[1,2-b]pyridazine Derivatives
Key Insight : Replacing pyridine with pyridazine introduces an additional nitrogen atom, altering electronic distribution and bioavailability. Pyridazine derivatives show promise in antimicrobial applications .
Functionalized Derivatives for Targeted Activity
- HS-173 : Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (C₂₁H₁₇ClN₄O₄S). This derivative incorporates a sulfonamide group, enhancing PI3Kα inhibitory activity (IC₅₀ = 6.3 nM) by promoting interactions with the kinase’s ATP-binding pocket .
- Compound 26 (Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate): Substitution at position 2 with a chlorophenyl group improves binding to the constitutive androstane receptor (CAR), demonstrating the role of aryl groups in nuclear receptor modulation .
Biological Activity
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a chloro-substituted imidazo[1,2-a]pyridine ring fused with a carboxylate group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activity. Additionally, it may modulate signal transduction pathways, influencing various cellular processes such as apoptosis and proliferation .
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
- Receptor Interaction : It modulates cellular receptors that are critical for signal transduction.
- Apoptosis Induction : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins .
Biological Applications
This compound has been investigated for various applications in medicinal chemistry and pharmacology:
- Antitumor Activity : Analogues have demonstrated significant cytotoxic effects against various cancer cell lines, including mechanisms involving apoptosis induction .
- Antimicrobial Properties : The compound exhibits promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.0009 μM for certain derivatives .
- Enzyme Modulation : It has been shown to influence cytochrome P450 enzyme activity, which is crucial for drug metabolism and potential drug-drug interactions .
Study on Antitumor Activity
In a recent study evaluating the antitumor potential of ethyl 6-chloroimidazo[1,2-a]pyridine derivatives, researchers found that compound 13k induced dose-dependent apoptosis in HCC827 cells. The percentage of apoptotic cells increased significantly with higher concentrations of the compound, indicating its potential as an anticancer agent.
| Concentration (μM) | % Apoptosis |
|---|---|
| 0 | 1.73 |
| 0.08 | 12.45 |
| 0.16 | 25.67 |
| 0.32 | 37.61 |
This study highlighted the role of cleaved caspase-9 and PARP in the apoptotic pathway triggered by the compound .
Study on Antimicrobial Activity
Another significant study focused on the antimicrobial efficacy against Mtb. The results indicated that derivatives with a chloro substituent at position 6 displayed enhanced potency:
| Compound | MIC (μM) |
|---|---|
| Ethyl derivative | 0.0009 |
| Control | 0.4 |
These findings suggest that structural modifications can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives .
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with ethyl chloroacetate under basic conditions. A validated protocol ( ) uses 2-aminopyridine and ethyl 2-bromoacetate in the presence of K₂CO₃ in ethanol under reflux. Key parameters include:
- Reaction temperature : 80–100°C (reflux conditions).
- Base : Potassium carbonate to deprotonate intermediates.
- Solvent : Ethanol or dimethoxyethane for solubility and reactivity.
The product is isolated via column chromatography, yielding a white solid (m.p. 92°C) with confirmed structure by NMR and HRMS .
Q. Table 1. Synthetic Parameters
| Precursor | Base | Solvent | Temperature | Key NMR Peaks (δ, ppm) |
|---|---|---|---|---|
| 2-Aminopyridine derivative | K₂CO₃ | Ethanol | Reflux | 1.44 (CH₃), 4.44 (CH₂), 7.41–9.41 (ArH) |
Q. What spectroscopic techniques are used to characterize this compound?
Structural confirmation relies on:
- ¹H NMR : Distinct signals at 1.44 ppm (CH₃ triplet), 4.44 ppm (CH₂ quartet), and aromatic protons between 7.41–9.41 ppm.
- ¹³C NMR : Peaks at 160.34 ppm (ester carbonyl) and 116–146 ppm (aromatic carbons).
- HRMS : Exact mass of 225.63 g/mol (C₉H₈ClN₃O₂) with <1 ppm error .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity in functionalization reactions?
The 6-chloro group directs regioselective metalation. demonstrates that using TMPMgCl·LiCl as a base enables selective functionalization at the C2 or C8 positions via chelation-stabilized intermediates. For example:
Q. Table 2. Substituent Effects on Reactivity
| Substituent | Position | Reactivity Outcome | Example Reaction |
|---|---|---|---|
| Cl | C6 | Directs C2/C8 metalation | Pd-catalyzed cross-coupling |
| F | C6 | Enhanced nucleophilic substitution | Amine displacement |
Q. How can conflicting biological activity data be resolved in studies of imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from assay variability or off-target effects. A methodological approach includes:
- Standardized assays : Use PI3Kα inhibition assays (e.g., HS-173 derivative in ) with IC₅₀ validation.
- In vitro/in vivo correlation : Confirm anti-fibrotic effects in both HSC apoptosis assays (in vitro) and murine liver fibrosis models (in vivo) .
- Control for solvent artifacts : Use DMSO concentrations <0.1% to avoid cytotoxicity .
Q. Table 3. Biological Activity Validation
| Compound | Target | Model | Key Finding |
|---|---|---|---|
| HS-173 (derivative) | PI3Kα | Liver fibrosis | Blocks Akt phosphorylation |
| Ethyl 6-fluoro analog | Antimicrobial | Bacterial MIC | IC₅₀ = 12 µM |
Q. What computational methods support reaction optimization for imidazo[1,2-a]pyridine derivatives?
Density Functional Theory (DFT) calculations predict transition states for cyclization and substitution reactions. For example:
Q. How do solvent and base choices impact yield in large-scale synthesis?
- Polar aprotic solvents (e.g., DMF) increase cyclization rates but complicate purification.
- Protic solvents (e.g., ethanol) improve solubility of intermediates but require higher temperatures.
highlights trifluoroacetic acid as a catalyst for one-step condensation, achieving >80% purity without chromatography .
Q. What are the challenges in scaling up Pd-catalyzed cross-couplings for this compound?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
